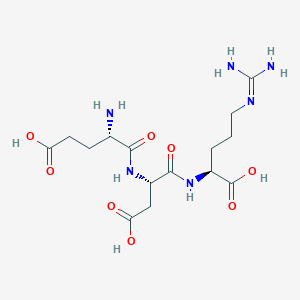
Pinealon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pinealon is a synthetic tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine. It is known for its potential geroprotective properties and has been documented in various scientific studies, particularly in Russian literature . This compound is structurally similar to melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles .
准备方法
Synthetic Routes and Reaction Conditions: Pinealon is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Coupling: The first amino acid (L-glutamic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid (L-aspartic acid) to be added.
Coupling: The second amino acid is added to the growing chain.
Deprotection: The protecting group on the second amino acid is removed.
Coupling: The third amino acid (L-arginine) is added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: The industrial production of this compound follows the same principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: Pinealon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups, under conditions suitable for peptide synthesis.
Major Products Formed:
Oxidation: Oxidized this compound with disulfide bonds.
Reduction: Reduced this compound.
Substitution: this compound analogs with modified amino acid sequences.
科学研究应用
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in cellular processes, including cell viability and proliferation.
作用机制
Pinealon exerts its effects through several mechanisms:
Prevention of Reactive Oxygen Species Accumulation: this compound reduces the accumulation of reactive oxygen species, thereby protecting cells from oxidative stress.
Suppression of ERK 1/2 Activation: this compound inhibits the activation of ERK 1/2, a pathway involved in cell proliferation and survival.
Stimulation of Cellular Activity: this compound enhances the functional activity of brain tissue cells and reduces spontaneous cell death.
相似化合物的比较
Pinealon is unique due to its specific amino acid sequence and its geroprotective properties. Similar compounds include:
Melatonin: A hormone that regulates sleep-wake cycles and has antioxidant properties.
Epitalon: Another synthetic peptide with geroprotective effects, composed of four amino acids (Ala-Glu-Asp-Gly).
Thymalin: A peptide used for its immunomodulatory effects, composed of five amino acids (Glu-Trp-Lys-Lys-Glu).
This compound stands out due to its specific combination of L-glutamic acid, L-aspartic acid, and L-arginine, which contributes to its unique biological activities.
属性
分子式 |
C15H26N6O8 |
|---|---|
分子量 |
418.40 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N6O8/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
InChI 键 |
QPRZKNOOOBWXSU-CIUDSAMLSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
规范 SMILES |
C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


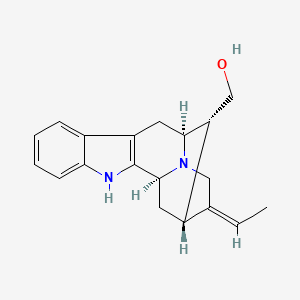
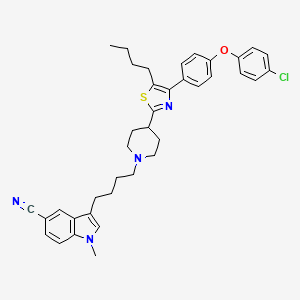
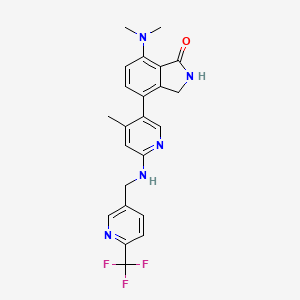
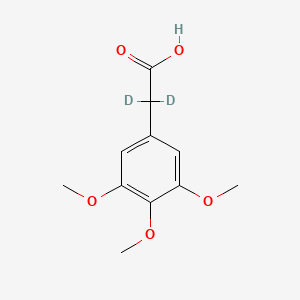
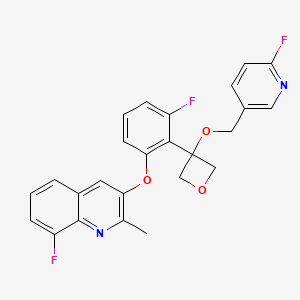
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
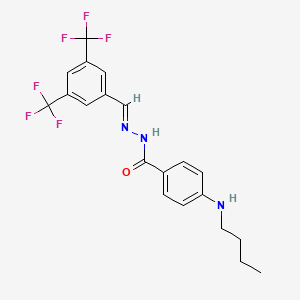
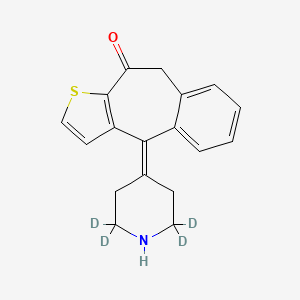
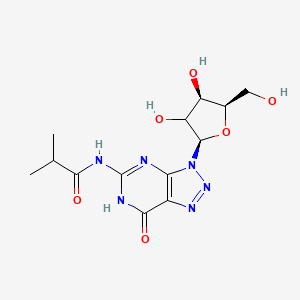
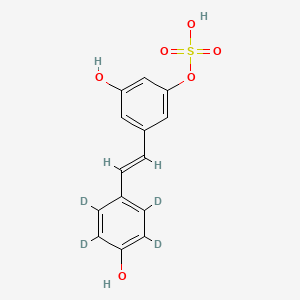


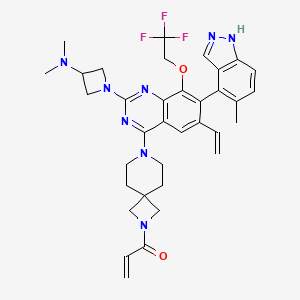
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
